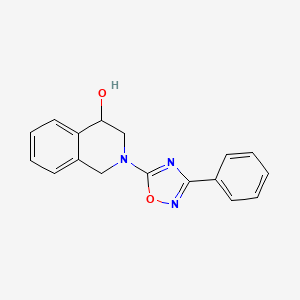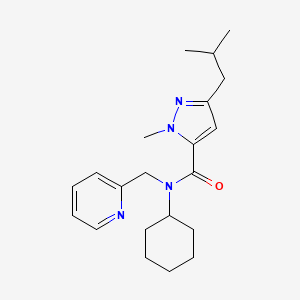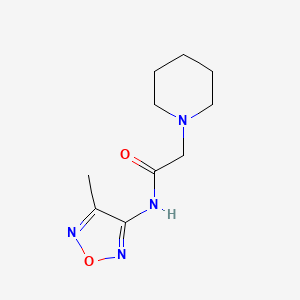
2-(3-苯基-1,2,4-恶二唑-5-基)-1,2,3,4-四氢异喹啉-4-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related compounds involves innovative methods that offer insight into potential synthetic routes for our compound of interest. For instance, the DEAD-mediated oxidative Ugi/Aza-Wittig reaction facilitates the synthesis of 5-(1,2,3,4-tetrahydroisoquinolin-1-yl)-1,3,4-oxadiazoles starting from (N-isocyanimine)triphenylphosphorane, highlighting a versatile approach for generating oxadiazole rings attached to tetrahydroisoquinoline structures (Ding et al., 2020).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized through various spectroscopic techniques, including NMR and X-ray diffraction, to confirm their structures. For example, a study on the structure and antibacterial activity of new 2-(1-(2-(substituted-phenyl)-5-methyloxazol-4-yl)-3-(2-substitued-phenyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-substitued-1,2,3,4-tetrahydroisoquinoline derivatives utilized NMR and mass spectral studies to elucidate their structures, offering parallels to the structural elucidation of our compound (Liu et al., 2009).
Chemical Reactions and Properties
The chemical reactivity and properties of the compound can be inferred from studies on similar molecules. For instance, the synthesis of oxadiazoles and their fusion with tetrahydroisoquinoline units, as seen in the synthesis of tricyclic 1,2,4-oxadiazolines-fused tetrahydro-isoquinolines, demonstrates the compound's potential to undergo various chemical transformations, offering insights into its reactivity and the types of reactions it may participate in (Wang et al., 2022).
Physical Properties Analysis
While specific studies on the physical properties of "2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,3,4-tetrahydroisoquinolin-4-ol" are not available, related research on compounds with similar structures, such as their solubility, melting points, and crystal structures, can provide valuable predictions. The characterization of similar compounds, like the analysis of 4-{2-[5-(4-fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, using single crystal X-ray diffraction, sheds light on the potential physical properties of our compound of interest (Mamatha S.V et al., 2019).
Chemical Properties Analysis
Investigating the chemical properties, such as reactivity towards different reagents, stability under various conditions, and the ability to undergo specific reactions, is crucial for understanding the utility of "2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,3,4-tetrahydroisoquinolin-4-ol". Studies like the synthesis and evaluation of antifungal properties of novel tetrahydroquinoline derivatives provide insights into the bioactivity potential of compounds with similar frameworks, suggesting avenues for exploring the chemical properties of our compound (Gholap et al., 2007).
科学研究应用
合成与抗癌活性
研究表明合成新型恶二唑衍生物,包括具有四氢异喹啉基序的化合物,并评估其抗癌活性。例如,合成了新型 5-甲基-2-[(未)取代苯基]-4-{4,5-二氢-3-[(未)取代苯基]-5-(1,2,3,4-四氢异喹啉-2-基)吡唑-1-基}-恶唑衍生物,并对人前列腺癌 (PC-3 细胞系) 表现出很强的抑制活性 (Liu 等人,2009).
抗菌和溶血活性
另一项研究重点是合成 2-[[5-烷基/芳基烷基-1,3,4-恶二唑-2-基]硫]-N-[4-(4-吗啉基)苯基]乙酰胺衍生物,证明其对各种微生物具有抗菌活性。这些化合物相对于参考标准显示出不同程度的活性,其中特定的衍生物表现出有效的抗菌特性 (Gul 等人,2017).
抗肿瘤活性
一项研究报告了含有 2-氧代喹啉结构的 α-氨基膦酸酯衍生物的合成,并评估了其对各种癌细胞系的抗肿瘤活性。药理学筛选表明中等到高水平的抗肿瘤活性,一些化合物显示出与 5-氟尿嘧啶 (5-FU) 相当的有效抑制活性 (Fang 等人,2016).
光致发光和电致发光
已经探索了具有 1,3,4-恶二唑衍生物的铱 (iii) 配合物的光致发光和电致发光特性,显示出在有机发光二极管 (OLED) 中应用的潜力。这些研究突出了恶二唑衍生物多功能的电子特性,可用于发光器件 (Jing 等人,2017).
属性
IUPAC Name |
2-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydro-1H-isoquinolin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c21-15-11-20(10-13-8-4-5-9-14(13)15)17-18-16(19-22-17)12-6-2-1-3-7-12/h1-9,15,21H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTVKYKNRJTNTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CN1C3=NC(=NO3)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1,2,3,4-tetrahydroisoquinolin-4-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide](/img/structure/B5503621.png)



![2-{[4-(cyclohexylcarbonyl)-1-piperazinyl]carbonyl}-8-fluoroquinoline](/img/structure/B5503650.png)
![N'-[2-(4-chlorophenyl)-4-quinazolinyl]-N,N-dimethyl-1,2-ethanediamine](/img/structure/B5503664.png)


![3-isobutyl-2-({1-[2-(1,4-oxazepan-4-yl)-2-oxoethyl]cyclopentyl}methyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B5503680.png)
![4-isopropyl-2-[4-(4-methoxybutyl)piperazin-1-yl]pyrimidine](/img/structure/B5503687.png)

![(3R*,4R*)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5503699.png)